molecular formula C16H15NO2 B182396 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol CAS No. 145275-28-1

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol

Cat. No. B182396
CAS RN: 145275-28-1
M. Wt: 253.29 g/mol
InChI Key: DVFXNAJKNTZUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol, also known as MIPT, is a chemical compound that belongs to the family of tryptamine derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.

Mechanism of Action

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol acts as a partial agonist at 5-HT1A and 5-HT2A receptors, and as an antagonist at 5-HT2C receptors. It also has affinity for alpha-adrenergic receptors and dopamine receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, and to decrease the release of serotonin in the striatum. It has also been shown to increase the release of acetylcholine in the hippocampus. These effects suggest that 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol may have potential therapeutic applications in the treatment of various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure. It also has high affinity for several serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol also has several limitations. Its effects are not fully understood, and it may have off-target effects on other receptors. It also has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter release and neuronal activity. Another direction is to investigate its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to determine its safety and potential side effects. Overall, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-methoxybenzyl alcohol. The second step involves the cyclization of the alcohol to form the indole ring. The final step involves the oxidation of the indole ring to form 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol.

Scientific Research Applications

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. This makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions.

properties

CAS RN

145275-28-1

Product Name

2-(5-Methoxy-1H-indole-3-ylmethyl)phenol

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-[(5-methoxy-1H-indol-3-yl)methyl]phenol

InChI

InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3

InChI Key

DVFXNAJKNTZUAU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O

synonyms

3-(2-hydroxyphenyl)methyl-5-methoxyindole

Origin of Product

United States

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